Cas no 1261902-79-7 (5-(4-Chloro-2-methylphenyl)-2-formylphenol)
5-(4-Chloro-2-methylphenyl)-2-formylphenol Chemical and Physical Properties
Names and Identifiers
-
- 1261902-79-7
- 5-(4-CHLORO-2-METHYLPHENYL)-2-FORMYLPHENOL
- DTXSID80685197
- 4'-Chloro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde
- 5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%
- MFCD18314749
- 5-(4-Chloro-2-methylphenyl)-2-formylphenol
-
- MDL: MFCD18314749
- Inchi: 1S/C14H11ClO2/c1-9-6-12(15)4-5-13(9)10-2-3-11(8-16)14(17)7-10/h2-8,17H,1H3
- InChI Key: NPPSHSLIPYTDNV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C)C=1)C1C=CC(C=O)=C(C=1)O
Computed Properties
- Exact Mass: 246.0447573Da
- Monoisotopic Mass: 246.0447573Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 37.3Ų
5-(4-Chloro-2-methylphenyl)-2-formylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320873-5 g |
5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%; . |
1261902-79-7 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB320873-5g |
5-(4-Chloro-2-methylphenyl)-2-formylphenol, 95%; . |
1261902-79-7 | 95% | 5g |
€1159.00 | 2025-04-21 |
5-(4-Chloro-2-methylphenyl)-2-formylphenol Suppliers
5-(4-Chloro-2-methylphenyl)-2-formylphenol Related Literature
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 5-(4-Chloro-2-methylphenyl)-2-formylphenol
Introduction to 5-(4-Chloro-2-methylphenyl)-2-formylphenol (CAS No: 1261902-79-7)
5-(4-Chloro-2-methylphenyl)-2-formylphenol, identified by its Chemical Abstracts Service (CAS) number 1261902-79-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This aromatic heterocyclic compound features a unique structural framework that combines a formyl group with a chloro-substituted methylphenyl ring, making it a versatile intermediate in the synthesis of various bioactive molecules. The presence of both electron-withdrawing and electron-donating groups in its structure imparts distinct reactivity, which has been harnessed in numerous synthetic pathways and drug development initiatives.
The molecular structure of 5-(4-Chloro-2-methylphenyl)-2-formylphenol consists of a benzene ring substituted with a formyl group at the 2-position and a 4-chloro-2-methylphenyl group at the 5-position. This configuration endows the compound with remarkable potential for further functionalization, enabling its use in constructing more complex pharmacophores. The chloro substituent, in particular, enhances electrophilic aromatic substitution reactions, while the methyl group provides steric and electronic modulation, influencing the overall reactivity and binding properties of the molecule.
In recent years, 5-(4-Chloro-2-methylphenyl)-2-formylphenol has garnered attention in the development of novel therapeutic agents. Its formyl group serves as a key reactive site for condensation reactions, allowing for the formation of Schiff bases, which are known for their biological activity across various therapeutic domains. Additionally, the compound’s ability to undergo nucleophilic addition reactions makes it a valuable precursor in the synthesis of heterocyclic compounds that exhibit antimicrobial, anti-inflammatory, and even anticancer properties.
One of the most compelling applications of 5-(4-Chloro-2-methylphenyl)-2-formylphenol is in the field of kinase inhibition. Kinases are enzymes that play crucial roles in signal transduction pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have leveraged the compound’s structural features to design inhibitors that target specific kinases by mimicking natural substrates or blocking ATP binding sites. Preliminary studies have shown promising results in vitro, where derivatives of this compound have demonstrated inhibitory effects on several kinases, including those involved in tyrosine phosphorylation cascades.
The synthesis of 5-(4-Chloro-2-methylphenyl)-2-formylphenol typically involves multi-step organic transformations starting from readily available aromatic precursors. A common synthetic route includes Friedel-Crafts alkylation followed by chlorination and formylation. The precise control over reaction conditions is essential to achieve high yields and purity, as side reactions can lead to undesired byproducts. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable synthetic methodologies, reducing waste and energy consumption while maintaining or even improving reaction outcomes.
From a computational chemistry perspective, 5-(4-Chloro-2-methylphenyl)-2-formylphenol has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the rational design of analogs with enhanced potency and selectivity. These computational approaches are complemented by experimental validations, where spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm structural integrity and purity.
The pharmacological profile of 5-(4-Chloro-2-methylphenyl)-2-formylphenol has been explored through both in vitro and in vivo assays. In cell-based assays, the compound has demonstrated potential as an antioxidant due to its ability to scavenge reactive oxygen species (ROS). This property is particularly relevant in contexts where oxidative stress contributes to disease pathogenesis. Additionally, animal models have been utilized to assess its safety profile and preliminary therapeutic efficacy. While further research is needed to fully understand its mechanisms of action, these studies suggest that 5-(4-Chloro-2-methylphenyl)-2-formylphenol could be a valuable candidate for drug development.
The role of 5-(4-Chloro-2-methylphenyl)-2-formylphenol as a building block extends beyond small molecule drug discovery. It has been incorporated into larger libraries designed for high-throughput screening (HTS), where thousands of compounds are rapidly tested for biological activity. The compound’s structural diversity allows it to occupy multiple binding pockets on target proteins, providing opportunities for scaffold hopping—a strategy that can lead to novel drug candidates with improved pharmacokinetic properties.
In conclusion,5-(4-Chloro-2-methylphenyl)-2-formylphenol (CAS No: 1261902-79-7) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features make it an excellent candidate for further derivatization and exploration in drug discovery programs targeting various diseases. As research continues to uncover new therapeutic avenues,5-(4-Chloro-2-methylphenyl)-2-formylphenol is poised to play an increasingly important role in shaping future treatments.
1261902-79-7 (5-(4-Chloro-2-methylphenyl)-2-formylphenol) Related Products
- 1262003-94-0(5-(3,5-Dichlorophenyl)-2-formylphenol)
- 1111120-27-4(5-(3-chloro-2-methylphenyl)-2-hydroxybenzaldehyde)
- 893737-49-0(5-(3-chlorophenyl)-2-hydroxybenzaldehyde)
- 343603-88-3(3-(3-chlorophenyl)-2-hydroxybenzaldehyde)
- 1261892-18-5(6-(3,5-Dichlorophenyl)-2-formylphenol)
- 926220-49-7(5-(3,4-dichlorophenyl)-2-hydroxybenzaldehyde)
- 343604-43-3(3-(4-chlorophenyl)-2-hydroxybenzaldehyde)
- 82119-83-3(4'-Chloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde)
- 1111120-99-0(5-(3,5-dichlorophenyl)-2-hydroxybenzaldehyde)
- 1111120-02-5(4-(4-Chloro-2-methylphenyl)-2-formylphenol)